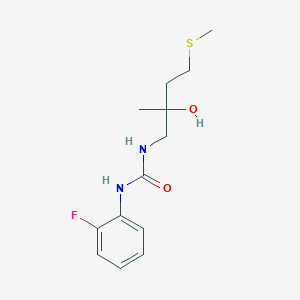

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Ureas are synthesized through the reaction of an amine with an isocyanate, producing compounds with diverse applications. A method demonstrating the synthesis of ureas from carboxylic acids via a Lossen rearrangement has been shown to achieve good yields without racemization under milder conditions, highlighting a potentially relevant approach for synthesizing complex urea compounds such as the one (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives often involves detailed spectroscopic analysis. For instance, the crystal structure of certain urea compounds has been determined through X-ray diffraction, providing insights into their molecular geometry and conformations. A study conducted on 1-cyclopentyl-3-(3-hydroxyphenyl)urea offers a precedent for such analyses, underscoring the importance of structural determinations in understanding the chemical behavior of ureas (Deng et al., 2022).

Chemical Reactions and Properties

Urea compounds can undergo a variety of chemical reactions, including condensations, substitutions, and cyclizations. The reactivity of urea derivatives with anilines and the subsequent properties of the products, such as their potential as enzyme inhibitors, exemplify the diverse chemical behavior of ureas (Danilov et al., 2020).

Physical Properties Analysis

The physical properties of urea derivatives, including solubility, melting points, and crystal forms, can significantly influence their applications. For example, the concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea demonstrate how different crystal forms can arise from the same molecular structure, affecting the compound's physical characteristics (Capacci-Daniel et al., 2016).

Chemical Properties Analysis

The chemical properties of ureas, such as reactivity, stability, and interactions with biological targets, are crucial for their potential applications. The synthesis and evaluation of urea derivatives for antimicrobial activity serve as an example of the chemical property assessment necessary for understanding the functionality and applicability of these compounds (Haranath et al., 2007).

Applications De Recherche Scientifique

Urease Inhibitors and Agricultural Use

Recent research has highlighted the problems encountered with urea fertilizers, such as ammonia volatilization and nitrite accumulation, which can be mitigated by the addition of urease inhibitors. These inhibitors help in reducing the adverse effects of urea fertilizers on seed germination and seedling growth in soil. N-(n-Butyl)thiophosphoric triamide (NBPT) is identified as an effective compound for retarding the hydrolysis of urea fertilizer in soil, thus decreasing ammonia volatilization and mitigating the adverse effects on plant growth (Bremner, 1995).

Urea Biosensors

Advances in biosensors for detecting and quantifying urea concentration have been significant. Urea biosensors use enzyme urease as a bioreceptor element and have applications in medical diagnostics for diseases related to abnormal urea levels in the human body. The development of urea biosensors involves the use of various nanoparticles and conducting polymers, highlighting their importance in fields such as fishery, dairy, food preservation, and agriculture (Botewad et al., 2021).

Drug Design and Biological Activities

Ureas, including the specific compound , play a crucial role in drug design due to their unique hydrogen bonding capabilities. They are incorporated into small molecules displaying a wide range of bioactivities. Research into urea derivatives has shown their potential as modulators of various biological targets, such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes, among others. This highlights the significance of urea in medicinal chemistry and its use as a structural motif in drug design (Jagtap et al., 2017).

Synthesis of Chemical Compounds

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), demonstrates the application of related compounds in the synthesis of medically relevant materials. The research outlined a practical synthesis method, showcasing the utility of such compounds in large-scale production and emphasizing the importance of developing efficient synthesis protocols for chemical compounds with significant pharmacological activities (Qiu et al., 2009).

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O2S/c1-13(18,7-8-19-2)9-15-12(17)16-11-6-4-3-5-10(11)14/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUWPWPVMBGFSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)NC1=CC=CC=C1F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)

![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)

![1-[3-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2493266.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B2493269.png)